molecular formula C7H11N3 B11794741 4-Amino-1-ethyl-2,5-dihydro-1H-pyrrole-3-carbonitrile

4-Amino-1-ethyl-2,5-dihydro-1H-pyrrole-3-carbonitrile

Cat. No.: B11794741
M. Wt: 137.18 g/mol
InChI Key: QUZISKWLIVYJNB-UHFFFAOYSA-N
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Description

4-Amino-1-ethyl-2,5-dihydro-1H-pyrrole-3-carbonitrile is a heterocyclic compound that contains a pyrrole ring Pyrroles are a class of organic compounds characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-ethyl-2,5-dihydro-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of an appropriate aldehyde with an amine and a nitrile under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the pyrrole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-ethyl-2,5-dihydro-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction can produce primary amines.

Scientific Research Applications

4-Amino-1-ethyl-2,5-dihydro-1H-pyrrole-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-Amino-1-ethyl-2,5-dihydro-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the derivative used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-1-methyl-2,5-dihydro-1H-pyrrole-3-carbonitrile
  • 4-Amino-1-propyl-2,5-dihydro-1H-pyrrole-3-carbonitrile
  • 4-Amino-1-butyl-2,5-dihydro-1H-pyrrole-3-carbonitrile

Uniqueness

4-Amino-1-ethyl-2,5-dihydro-1H-pyrrole-3-carbonitrile is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The ethyl group at the 1-position of the pyrrole ring can affect the compound’s solubility, stability, and interaction with biological targets compared to its methyl, propyl, or butyl analogs.

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

4-amino-1-ethyl-2,5-dihydropyrrole-3-carbonitrile

InChI

InChI=1S/C7H11N3/c1-2-10-4-6(3-8)7(9)5-10/h2,4-5,9H2,1H3

InChI Key

QUZISKWLIVYJNB-UHFFFAOYSA-N

Canonical SMILES

CCN1CC(=C(C1)N)C#N

Origin of Product

United States

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